Urdamycin B is a member of the urdamycin family of angucycline antibiotics produced by the bacteria Streptomyces fradiae strain Tü 2717 [, , , ]. It is classified as a glycoside, meaning it consists of a sugar moiety attached to a non-sugar component called an aglycone [, , ].
Urdamycin B plays a significant role in scientific research as a tool for understanding:* Biosynthesis of angucycline antibiotics: Its unique structural features and relationship to other urdamycins provide insights into the biosynthetic pathways of these complex molecules [, ].* Structure-activity relationships: Studying its activity compared to other urdamycins helps researchers understand how specific structural elements contribute to their biological effects [, ].* Development of novel therapeutics: Its biological activity against Gram-positive bacteria and cancer cells makes it a potential lead compound for developing new antibiotics and anti-cancer drugs [, ].
Urdamycin B is produced by Streptomyces fradiae Tü2717, which is a well-known producer of various antibiotics. The classification of Urdamycin B falls under the angucycline antibiotics, a subgroup characterized by their complex polycyclic structures and antibiotic properties. These compounds are typically derived from polyketide biosynthesis, involving a series of enzymatic reactions that assemble the antibiotic's core structure.
The synthesis of Urdamycin B involves a series of biosynthetic steps that include the assembly of a polyketide backbone followed by glycosylation processes. Key details regarding its synthesis are as follows:
Urdamycin B possesses a complex molecular structure characterized by:
The structural elucidation has been supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy, which allows for detailed insights into the arrangement of atoms within the molecule .
Urdamycin B can undergo several chemical reactions that are critical for its biological function:
The mechanism by which Urdamycin B exerts its antibiotic effects primarily involves:
Studies have shown that Urdamycin B's binding affinity and subsequent inhibition can vary based on structural modifications made during biosynthesis .
Urdamycin B exhibits several notable physical and chemical properties:
These properties are critical for understanding how Urdamycin B can be effectively utilized in clinical settings .
Urdamycin B has significant scientific applications, particularly in pharmacology:
Urdamycin B is a secondary metabolite biosynthesized by the Gram-positive soil bacterium Streptomyces fradiae [2] [6]. This actinomycete strain was first isolated from environmental samples and identified as a producer of several urdamycin congeners during systematic antibiotic screening programs in the late 1980s. Initial reports documented the isolation and structural characterization of urdamycins A through F from fermented broths of Streptomyces fradiae between 1986 and 1989 [2] [3]. Urdamycin B (molecular formula: C~37~H~44~O~13~; molecular weight: 696.74 g/mol) was isolated as a purple amorphous solid through chromatographic separation techniques and identified using spectroscopic methods including nuclear magnetic resonance and high-resolution mass spectrometry [4] [5] [10]. The production of urdamycin B occurs during the stationary phase of Streptomyces fradiae growth under submerged fermentation conditions, typically yielding quantities sufficient for structural and biological characterization.
Urdamycin B belongs to the urdamycin subgroup of the angucycline antibiotics, a structurally diverse class of aromatic polyketides characterized by an angular benz[a]anthraquinone tetracyclic scaffold [1] [3]. This compound exhibits the defining biosynthetic and structural features of angucyclines, including:
Table 1: Characteristic Structural Features of Urdamycin B Within the Angucycline Family
Structural Element | Chemical Feature in Urdamycin B | Biological Significance |
---|---|---|
Angular tetracyclic core | Benz[a]anthracene system with specific ring fusion | DNA intercalation capacity |
C-glycosidic bond | D-Olivose at C-9 position | Enhanced target binding and stability |
O-glycosidic bond | L-Rhodinose at C-4A position | Solubility modulation and bioactivity extension |
5,6-double bond | Unsaturated linkage in ring B | Essential for antitumor activity |
Urdamycin B differs from simpler angucyclines (e.g., tetrangomycin) through its extended glycosylation pattern and from other urdamycins by the specific combination and positioning of its deoxysugar moieties. Notably, it shares the unsaturated fatty acid chain characteristic of urdamycin-type angucyclines (UTA-2 group), contributing to its distinctive physicochemical properties [8]. When compared to chlorocyclinones—another angucycline subgroup—urdamycin B lacks the chlorination pattern characteristic of those compounds [1].
Urdamycin B demonstrates significant pharmacological potential through dual antimicrobial and antitumor activities:
Antimicrobial Activity
Urdamycin B exhibits broad-spectrum activity against Gram-positive bacteria and fungi, functioning primarily through disruption of essential cellular processes. It demonstrates potent growth inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) in the microgram per milliliter range [4] [10]. The antibiotic mechanism is attributed to DNA intercalation and possible interference with bacterial topoisomerase function, analogous to other angucyclines like simocyclinone D8 [6] [8]. This activity profile positions urdamycin B as a candidate for development against antibiotic-resistant pathogens, though clinical applications remain exploratory.
Antitumor Potential
Urdamycin B displays notable antiproliferative effects against murine leukemia L1210 cells (IC~50~ values in the micromolar range), indicating its potential as a cytotoxic agent against hematological malignancies [2] [10]. The 5,6-double bond in its tetracyclic structure is critical for this activity, as hydrogenation of this bond significantly reduces cytotoxicity [2]. While the exact antitumor mechanism requires further elucidation, structural similarities to DNA-intercalating angucyclines suggest potential interference with topoisomerase function or induction of DNA damage responses in cancer cells.
Table 2: Documented Bioactivities of Urdamycin B
Biological Activity | Experimental Model | Key Findings |
---|---|---|
Antibacterial | Gram-positive bacterial strains | Growth inhibition of Staphylococcus aureus |
Antifungal | Fungal pathogens | Activity against various yeasts and molds |
Antiproliferative | Murine leukemia L1210 cells | Dose-dependent inhibition of cancer cell growth |
DNA interaction | In vitro binding assays | Intercalation into double-stranded DNA |
The structural complexity of urdamycin B, particularly its glycosylation pattern, influences its bioactivity profile. Modifications such as O-acylation enhance lipophilicity and correlate with improved in vitro activity against leukemia cells, suggesting structure-activity relationships that could guide future analog development [2] [4]. Research continues to explore urdamycin B's mechanism of action and its potential as a lead compound for anticancer agents targeting pancreatic and hematological malignancies [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: